3-Chloro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline
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Overview
Description
3-Chloro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline is a compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline typically involves the reaction of 3-chloroaniline with 3-methyl-1H-pyrazole-4-carbaldehyde. The reaction is carried out under reductive amination conditions using a reducing agent such as sodium borohydride (NaBH4) in the presence of iodine (I2) as a catalyst . The reaction is performed in methanol (MeOH) at room temperature, resulting in the formation of the desired secondary amine.
Industrial Production Methods
For large-scale industrial production, the synthesis can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyrazole compounds.
Scientific Research Applications
3-Chloro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-fluoro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline: This compound has a similar structure but with a fluorine atom instead of a chlorine atom.
3-Chloro-4-methoxy-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline: This derivative has a methoxy group in place of the chlorine atom.
Uniqueness
3-Chloro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group enhances its reactivity and potential for further functionalization, making it a valuable compound in various research and industrial applications.
Biological Activity
3-Chloro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline, a compound with the molecular formula C11H12ClN3 and CAS number 1156888-25-3, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 3-chloroaniline with a suitable pyrazole derivative. The synthetic pathway often employs methods such as reductive amination or coupling reactions to achieve the desired product.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer agent and its inhibitory effects on specific enzymes.
Anticancer Activity
Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, related compounds have shown potent inhibition against cyclin-dependent kinase 2 (CDK2), suggesting that this compound may possess similar activities.
In one study, a series of pyrazole derivatives were synthesized and evaluated for their antiproliferative effects on cancer cell lines such as MCF-7 (breast cancer) and B16-F10 (melanoma). The most potent derivative demonstrated an IC50 value of approximately 1.88 μM against MCF-7 cells, indicating strong potential for further development as an anticancer drug .
Enzyme Inhibition
The compound's structure suggests potential interactions with various biological targets. Molecular docking studies have indicated that it may effectively bind to CDK2, which plays a crucial role in cell cycle regulation. This binding could inhibit tumor growth by preventing cell division.
Case Studies
Several case studies have documented the synthesis and biological evaluation of pyrazole derivatives similar to this compound:
- Study on CDK2 Inhibition : A study focused on N-(1,3-diphenyl-1H-pyrazol-4-yl)methyl derivatives showed promising results with IC50 values ranging from 0.98 μM to over 2 μM across different cancer cell lines .
- Antiproliferative Effects : Another investigation reported that certain pyrazole derivatives exhibited significant antiproliferative effects against various cancer cell lines, reinforcing the hypothesis that modifications in the pyrazole structure can enhance biological activity .
Research Findings
The following table summarizes key findings from recent research regarding the biological activity of related pyrazole compounds:
Compound Name | Structure | Biological Activity | IC50 (μM) | Target |
---|---|---|---|---|
Compound 5a | Pyrazole derivative | CDK2 Inhibitor | 0.98 ± 0.06 | CDK2 |
Compound X | Related pyrazole | Antiproliferative | 1.88 ± 0.11 (MCF-7) | Cancer Cell Lines |
Compound Y | Related pyrazole | Antitumor activity | >2.00 | Various |
Properties
Molecular Formula |
C11H12ClN3 |
---|---|
Molecular Weight |
221.68 g/mol |
IUPAC Name |
3-chloro-N-[(5-methyl-1H-pyrazol-4-yl)methyl]aniline |
InChI |
InChI=1S/C11H12ClN3/c1-8-9(7-14-15-8)6-13-11-4-2-3-10(12)5-11/h2-5,7,13H,6H2,1H3,(H,14,15) |
InChI Key |
WMBBTPVWYQUVKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1)CNC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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